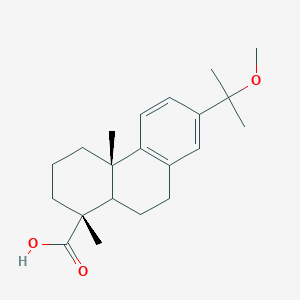![molecular formula C12H14N2O4S B12428093 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid](/img/structure/B12428093.png)
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific research applications.
準備方法
The synthesis of 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid involves several steps. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the introduction of the trideuteriomethylsulfamoylmethyl group would require additional steps, including the use of deuterated reagents and specific sulfonation reactions. Industrial production methods would likely involve optimizing these steps for higher yields and purity.
化学反応の分析
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
科学的研究の応用
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic applications include the treatment of various diseases, such as cancer and viral infections.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The trideuteriomethylsulfamoylmethyl group may enhance the compound’s stability and bioavailability, further contributing to its biological effects.
類似化合物との比較
Similar compounds to 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid include other indole derivatives, such as indole-3-acetic acid and 5-fluoro-3-phenyl-1H-indole-2-carboxylate . Compared to these compounds, this compound is unique due to the presence of the trideuteriomethylsulfamoylmethyl group, which may confer additional stability and distinct biological activities.
特性
分子式 |
C12H14N2O4S |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C12H14N2O4S/c1-13-19(17,18)7-8-2-3-11-10(4-8)9(6-14-11)5-12(15)16/h2-4,6,13-14H,5,7H2,1H3,(H,15,16)/i1D3 |
InChIキー |
HFYQCRQPYYPRAT-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])NS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC(=O)O |
正規SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



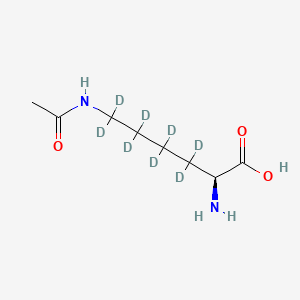
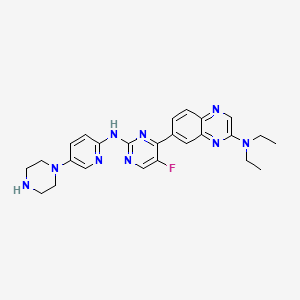


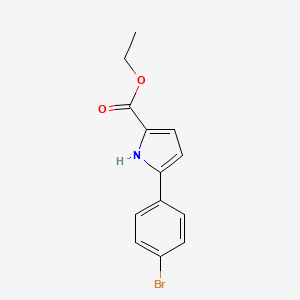
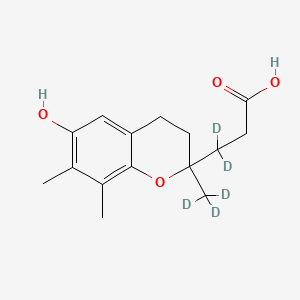

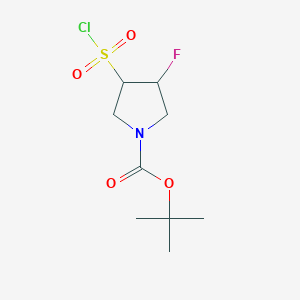

![4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one](/img/structure/B12428069.png)
![2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol](/img/structure/B12428071.png)

